molecular formula C7H10N4O3S B14094882 2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide

2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide

Cat. No.: B14094882
M. Wt: 230.25 g/mol
InChI Key: GLTAWFCSJOCRCK-UHFFFAOYSA-N
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Description

2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide is a chemical compound with a complex structure that includes a thiazole ring, an amino group, and a hydroxyiminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Hydroxyiminoacetamide Moiety: This step involves the reaction of the thiazole derivative with an oxime and an acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interact with cellular pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-1,3-thiazol-4-yl)ethanol hydrochloride
  • 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride

Uniqueness

2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N4O3S

Molecular Weight

230.25 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C7H10N4O3S/c8-7-10-4(3-15-7)5(11-14)6(13)9-1-2-12/h3,12,14H,1-2H2,(H2,8,10)(H,9,13)

InChI Key

GLTAWFCSJOCRCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCCO

Origin of Product

United States

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